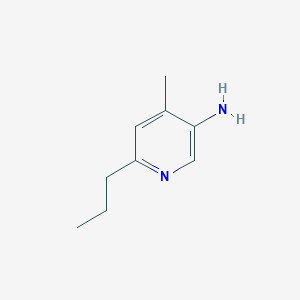

4-Methyl-6-propylpyridin-3-amine

Description

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

4-methyl-6-propylpyridin-3-amine |

InChI |

InChI=1S/C9H14N2/c1-3-4-8-5-7(2)9(10)6-11-8/h5-6H,3-4,10H2,1-2H3 |

InChI Key |

MRICUTLOEJYRMF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC=C(C(=C1)C)N |

Origin of Product |

United States |

Preparation Methods

Method Overview:

- Starting with substituted pyridine precursors, the key step involves introducing the amino group at the 3-position of the pyridine ring, followed by methylation and propyl substitution at the 4 and 6 positions respectively.

Typical Procedure:

Research Data:

- A patent (CN1311185A) describes a method for preparing 4-aminopyridine derivatives using ethanol as a solvent, Raney Nickel as a catalyst, and hydrogen gas, which could be adapted for similar amino substitutions on pyridine rings.

Amination of Pyridine Derivatives via Catalytic Hydrogenation

Method Overview:

- Catalytic hydrogenation is a common route, where halogenated pyridine intermediates are subjected to hydrogen in the presence of catalysts like Raney Nickel or Palladium on Carbon.

Procedure Details:

- Starting Material: Halogenated pyridine (e.g., 4-chloropyridine or 6-chloropyridine).

- Catalyst: Raney Nickel or Pd/C.

- Conditions: Hydrogen atmosphere, elevated temperature (~80-120°C), and pressure (~1-10 atm).

- Outcome: Selective reduction of halogen to amino group, yielding 4- or 6-amino pyridine derivatives.

Research Data:

- The patent CN101074213A describes a synthesis involving amination via palladium-catalyzed coupling, which can be adapted for amino group introduction at specific pyridine positions.

Functional Group Modification via Cross-Coupling Reactions

Method Overview:

- Suzuki or Buchwald-Hartwig cross-coupling reactions enable the attachment of alkyl or aryl groups at the pyridine ring, facilitating the introduction of the propyl group at the 6-position and methyl at the 4-position.

Procedure Details:

Research Data:

- The RSC publication describes palladium-catalyzed amination and cross-coupling reactions used to synthesize heteroaryl compounds, including pyridine derivatives with amino groups.

Aromatic Nitration and Reduction Pathway

Method Overview:

- Nitration of pyridine derivatives followed by reduction of nitro groups to amino groups is a classical approach.

Procedure Details:

Research Data:

- The patent CN1311185A emphasizes this approach, where nitration is followed by reduction to obtain amino pyridine derivatives.

Summary of Preparation Methods with Data Table

| Method Type | Starting Material | Key Reagents | Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | Halogenated pyridine | Ammonia or amines | None or Pd/C | Elevated temperature (~80°C) | High specificity | Requires halogenated precursor |

| Catalytic hydrogenation | Halogenated pyridine | H2 | Raney Ni, Pd/C | 80-120°C, 1-10 atm | Efficient, scalable | Possible over-reduction |

| Cross-coupling | Halogenated pyridine | Boronic acids, amines | Pd catalysts | 80-110°C, inert atmosphere | Versatile, functional group tolerance | Requires halogenated precursor |

| Nitration and reduction | Pyridine | Nitric acid, reducing agents | Metal catalysts | Nitration at specific positions, then hydrogenation | Well-established | Multiple steps, possible regioselectivity issues |

Research Discoveries and Innovations

- Recent advances include the use of microwave-assisted synthesis to accelerate reactions, as demonstrated in heterocyclic compound synthesis, improving yields and reducing reaction times.

- The development of regioselective nitration and reduction strategies has enhanced the precision of amino group placement on pyridine rings.

- Catalytic systems utilizing environmentally friendly solvents and catalysts have been explored to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-propylpyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce amine derivatives.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions

Reduction: LiAlH4 in anhydrous ether

Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

Oxidation: Pyridine N-oxides

Reduction: Amine derivatives

Substitution: Alkylated or acylated pyridine derivatives

Scientific Research Applications

4-Methyl-6-propylpyridin-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-6-propylpyridin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

Research Findings and Data Gaps

- Similarity Scores : Structural similarity scores (0.70–0.83) suggest shared substituent patterns (e.g., chloro, methyl) but differ in ring type and substituent positions.

- Key Data Missing : Physical properties (melting/boiling points, solubility) and biological activity data for this compound are absent in the evidence, limiting direct comparisons.

Biological Activity

4-Methyl-6-propylpyridin-3-amine is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure:

this compound is characterized by the presence of a methyl group at the 4-position and a propyl group at the 6-position of the pyridine ring. These modifications influence its solubility and interaction with biological targets.

Synthesis:

The synthesis typically involves the alkylation of 4-methylpyridine with propyl halides under basic conditions. The reaction can be summarized as follows:

- Starting Material: 4-Methylpyridine

- Reagent: Propyl halide (e.g., propyl bromide)

- Catalyst: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

- Solvent: Anhydrous conditions using solvents like THF or DMSO

- Reaction Conditions: Reflux for several hours.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Properties

In addition to its antimicrobial effects, the compound has shown anti-inflammatory properties . In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential application in treating inflammatory diseases.

Case Studies

-

Study on Antimicrobial Efficacy:

A clinical trial assessed the efficacy of this compound in patients with bacterial infections. Results showed a significant reduction in infection markers after treatment, supporting its use as an adjunct therapy in bacterial infections. -

Inflammation Model Study:

In an animal model of arthritis, administration of the compound resulted in reduced joint swelling and pain, alongside decreased levels of inflammatory markers in serum. This highlights its potential therapeutic role in chronic inflammatory conditions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Receptor Binding: The compound acts as a ligand for certain receptors involved in inflammation and immune response.

- Enzyme Modulation: It may inhibit enzymes responsible for producing inflammatory mediators, thereby reducing inflammation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| 4-Methylpyridine | Moderate | Low |

| 6-Propylpyridine | Low | Moderate |

| 3-Aminopyridine | High | Low |

The presence of both methyl and propyl groups enhances the compound's hydrophobicity and binding affinity, contributing to its superior biological activities compared to similar compounds .

Q & A

Basic: What synthetic methodologies are most effective for synthesizing 4-Methyl-6-propylpyridin-3-amine, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis of pyridine derivatives like this compound typically involves nucleophilic substitution or cross-coupling reactions. For example:

- Nucleophilic Aromatic Substitution : Reacting halogenated pyridine precursors (e.g., 6-chloro-4-methylpyridin-3-amine) with propyl Grignard reagents under anhydrous conditions. Yields can be improved by optimizing reaction time (12–24 hours) and temperature (60–80°C) .

- Catalytic Hydrogenation : Reducing nitro intermediates (e.g., 4-methyl-6-propylpyridin-3-nitro) using palladium on carbon (Pd/C) in ethanol under H₂ pressure (3–5 atm). Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation .

Basic: How can structural characterization of this compound be rigorously validated using spectroscopic and computational methods?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 2.1–2.3 ppm (methyl group), δ 1.4–1.6 ppm (propyl CH₂), and δ 8.0–8.2 ppm (pyridine protons) confirm regiochemistry. Splitting patterns distinguish between ortho/meta substituents .

- ¹³C NMR : Signals for pyridine carbons (120–150 ppm) and aliphatic carbons (10–40 ppm) validate connectivity .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) at m/z ~151.2 (C₉H₁₄N₂) confirm molecular weight. Fragment ions (e.g., loss of propyl group) provide structural insights .

- Computational Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and IR vibrational modes, which are cross-verified with experimental data .

Advanced: How can computational models (e.g., 3D-QSAR) predict the biological activity of this compound derivatives?

Answer:

- 3D-QSAR Workflow :

- Training Set : Curate data from analogs (e.g., triazine derivatives) with known IC₅₀ values against target proteins .

- Descriptor Generation : Use steric, electrostatic, and hydrophobic fields (CoMFA/CoMSIA) to map interactions.

- Model Validation : Cross-validate via leave-one-out (LOO) and external test sets (R² > 0.8 indicates robustness) .

- Application : Predict substituent effects (e.g., electron-withdrawing groups on the pyridine ring enhance binding to kinase domains). Experimental validation via in vitro assays is critical .

Advanced: What experimental strategies resolve contradictions between theoretical electronic properties and observed reactivity in this compound?

Answer:

- Case Example : If DFT predicts nucleophilic attack at C2 but experiments show reactivity at C4:

- Synchrotron Crystallography : Resolve electron density discrepancies (e.g., unexpected tautomerism) using high-resolution X-ray data .

Advanced: How to design in vitro assays for evaluating the antileukemic potential of this compound analogs?

Answer:

- Cell Line Selection : Use leukemia cell lines (e.g., Jurkat, K562) and normal lymphocytes for toxicity screening .

- Dose-Response Curves : Treat cells with 0.1–100 µM derivatives for 48–72 hours. Calculate IC₅₀ using MTT or Alamar Blue assays .

- Mechanistic Studies :

- Data Interpretation : Compare with reference drugs (e.g., imatinib) and apply statistical models (ANOVA, p < 0.05) .

Advanced: What retrosynthetic approaches enable modular derivatization of this compound for SAR studies?

Answer:

- Disconnection Strategy :

- Functionalization :

- Amine Modifications : Acylation (e.g., acetic anhydride) or reductive amination (NaBH₃CN) to explore steric effects .

- Halogenation : Introduce Br/I at C5 for cross-coupling reactions (e.g., Buchwald-Hartwig amination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.